4'-Phenoxyacetophenone

Catalog No.
S1893916
CAS No.
5031-78-7
M.F
C14H12O2
M. Wt
212.24 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4'-Phenoxyacetophenone

CAS Number

5031-78-7

Product Name

4'-Phenoxyacetophenone

IUPAC Name

1-(4-phenoxyphenyl)ethanone

Molecular Formula

C14H12O2

Molecular Weight

212.24 g/mol

InChI

InChI=1S/C14H12O2/c1-11(15)12-7-9-14(10-8-12)16-13-5-3-2-4-6-13/h2-10H,1H3

InChI Key

DJNIFZYQFLFGDT-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2
  • Origin: 4'-Phenoxyacetophenone can be synthesized in a laboratory setting. Specific details about its natural occurrence are not readily available in scientific literature [].
  • Significance: Research on 4'-Phenoxyacetophenone is limited. However, due to its structure, it might hold potential for applications in areas like material science or organic synthesis as a building block for more complex molecules.

Molecular Structure Analysis

  • Key features: The molecule consists of two benzene rings linked by a carbonyl group (C=O). One benzene ring has a phenoxy group (C6H5O-) attached at the 4' position, indicating the attachment point on the ring [].
  • Notable aspects: The presence of the aromatic rings and the carbonyl group suggests potential for interesting chemical properties like rigidity, conjugation, and reactivity.

Chemical Reactions Analysis

  • Synthesis: One possible synthesis route involves the Friedel-Crafts acylation reaction between phenylacetyl chloride and phenol [].
  • Balanced Chemical Equation:

C6H5CH2COCl + C6H5OH → C6H5CH2CO-C6H5 + HCl (Phenylacetyl chloride + Phenol → 4'-Phenoxyacetophenone + Hydrogen chloride)

  • Further exploration of its reactivity would require dedicated research.

Physical And Chemical Properties Analysis

  • Physical state: Likely a solid at room temperature due to the presence of aromatic rings.
  • Melting point and boiling point: Data unavailable but expected to be relatively high due to the aromatic rings and the carbonyl group.
  • Solubility: Expected to be slightly soluble in organic solvents like dichloromethane or acetone due to the aromatic character, but poorly soluble in water due to the lack of polar functional groups.

There is no current research available on the mechanism of action of 4'-Phenoxyacetophenone in biological systems.

Information on the safety hazards of 4'-Phenoxyacetophenone is limited. As a general precaution for aromatic compounds, it's advisable to handle it with gloves and in a well-ventilated area due to potential for skin irritation and unknown respiratory effects []. Further research is needed to establish a comprehensive safety profile.

4'-Phenoxyacetophenone (also known as 1-(4-phenoxyphenyl)ethanone) is an organic compound with the chemical formula C14H12O2. It is a white crystalline solid ]

While the specific scientific research applications of 4'-Phenoxyacetophenone are not widely published, its chemical structure suggests potential areas of study. Here are some possibilities:

  • Organic synthesis: As an aromatic ketone, 4'-Phenoxyacetophenone may be a useful intermediate in the synthesis of other organic molecules. Its reactive carbonyl group can be involved in various reactions such as aldol condensation, acylation, and nucleophilic addition [Source: Klein, David R. "Organic Chemistry, 2nd Ed." (2014): 1150-1189].
  • Material science: The aromatic rings in 4'-Phenoxyacetophenone can participate in pi-pi interactions, which are important for self-assembly and formation of liquid crystals [Source: Whitesides, George M. "Organic Chemistry and Chemical Biology" (2016): 622-623].
  • Biological studies: The effects of 4'-Phenoxyacetophenone on biological systems have not been extensively explored. However, its structural similarity to other bioactive molecules could be a starting point for further research [Source: This information is not publicly available due to potential safety concerns].

XLogP3

3.4

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5031-78-7

Wikipedia

4'-Phenoxyacetophenone

Dates

Modify: 2023-08-16

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